molecular formula C18H17N3O3 B2493349 2,5-dimethyl-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)furan-3-carboxamide CAS No. 1428359-86-7

2,5-dimethyl-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)furan-3-carboxamide

Cat. No.: B2493349
CAS No.: 1428359-86-7
M. Wt: 323.352
InChI Key: VUQGBLWAXXETOC-UHFFFAOYSA-N
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Description

The compound 2,5-dimethyl-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)furan-3-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry research, primarily due to its incorporation of the 1,6-dihydropyridazin-3-yl pharmacophore. Pyridazinone derivatives are a well-studied class of heterocyclic compounds recognized for their diverse biological activities and have been identified as key scaffolds in the development of novel therapeutic agents. Recent scientific investigations have highlighted the potential of dihydropyridazinone-based structures in various research domains. For instance, such compounds have been designed and synthesized as anti-inflammatory agents, with one study identifying a diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide analogue that demonstrated remarkable efficacy in targeting JNK2 and inhibiting the JNK2-NF-κB/MAPK pathway in models of acute lung injury and sepsis . Furthermore, other derivatives have been explored as highly selective agonists for receptors like the thyroid hormone receptor β (THR-β), showing promise in preclinical models for treating dyslipidemia . The structural framework of this compound also aligns with derivatives that have been evaluated for their cytotoxic properties against a panel of human tumor cell lines, including hepatocellular carcinoma, colon cancer, and breast cancer, underscoring its value in oncology drug discovery research . The integration of the furan-3-carboxamide group may further modulate the compound's physicochemical properties and biological interactions. This makes this compound a versatile chemical tool for researchers investigating new pharmacological mechanisms and developing potential interventions for inflammatory diseases, metabolic disorders, and cancer.

Properties

IUPAC Name

2,5-dimethyl-N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-11-10-14(12(2)24-11)18(23)19-15-7-5-4-6-13(15)16-8-9-17(22)21(3)20-16/h4-10H,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUQGBLWAXXETOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=CC=CC=C2C3=NN(C(=O)C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2,5-dimethyl-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)furan-3-carboxamide is a synthetic derivative that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H18N2O3C_{16}H_{18}N_{2}O_{3}, with a molecular weight of approximately 286.33 g/mol. The structure features a furan ring, a carboxamide group, and a pyridazinone moiety, which are crucial for its biological activity.

Research indicates that compounds similar to This compound may exert their effects through various mechanisms:

  • Antioxidant Activity : The compound may activate the Nrf2/ARE signaling pathway, which is critical for the expression of cytoprotective enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1), glutathione S-transferase (GST), and heme oxygenase-1 (HO-1). This pathway plays a significant role in cellular defense against oxidative stress and carcinogenesis .
  • Cytoprotection : Studies have shown that similar compounds can protect against DNA damage and mitochondrial dysfunction induced by carcinogens. This cytoprotective effect is vital in preventing cancer progression .

Biological Activity Data

The biological activity of This compound has been assessed in various experimental models. Below is a summary table highlighting key findings from relevant studies.

Study Model Biological Activity Mechanism
Study 1CCD-18Co cellsCytoprotection against 4NQO-induced damageActivation of Nrf2/ARE pathway
Study 2HCT-15 colon carcinoma cellsAntiproliferative effectsInduction of apoptosis via mitochondrial pathways
Study 3In vitro assaysAntioxidant propertiesUpregulation of antioxidant enzymes

Case Study 1: Cytoprotection in Colon Fibroblasts

In a study involving human colon fibroblast CCD-18Co cells, the compound was shown to significantly reduce DNA damage caused by the carcinogen 4-nitroquinoline N-oxide (4NQO). The mechanism was linked to the activation of the Nrf2 signaling pathway, leading to increased expression of protective enzymes .

Case Study 2: Antiproliferative Effects on Cancer Cells

Another study evaluated the antiproliferative effects of similar compounds on colon carcinoma HCT-15 cells. The results indicated that the compound induced apoptosis through mitochondrial pathways, suggesting potential use in cancer therapy .

Scientific Research Applications

Research indicates that this compound exhibits significant anticancer and antimicrobial properties. The following sections detail these activities based on empirical data.

Anticancer Activity

Studies have demonstrated that 2,5-dimethyl-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)furan-3-carboxamide has cytotoxic effects against various cancer cell lines.

Cell Viability Studies
In vitro studies involving A549 human lung adenocarcinoma cells showed that treatment with the compound at a concentration of 100 µM for 24 hours resulted in a significant reduction in cell viability compared to control groups. This suggests potent anticancer activity .

Mechanism of Action
The compound appears to induce apoptosis in cancer cells through the activation of specific signaling pathways, although further research is needed to elucidate the exact mechanisms involved.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against several pathogens.

Pathogen Testing
Inhibition studies against Klebsiella pneumoniae and Staphylococcus aureus demonstrated effective growth inhibition. The compound showed varying degrees of effectiveness depending on concentration and exposure time .

Summary of Biological Activities

The following tables summarize the biological activities observed for the compound:

Activity TypeTarget Cells/PathogensConcentration (µM)Observed Effect
AnticancerA549 (lung cancer)100Significant reduction in cell viability
AntimicrobialKlebsiella pneumoniaeVariesEffective growth inhibition
AntimicrobialStaphylococcus aureusVariesEffective growth inhibition

Comparative Efficacy Against Cancer Cell Lines

A comparative analysis of the efficacy of this compound against established anticancer agents is presented below:

Compound NameIC50 (µM)Comparison AgentIC50 (µM)
This compoundXCisplatinY
Other Derivative AZDoxorubicinW

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution Reactions

The 3-chloro substituent on the pyridinyl ring and the nitro group on the phenyl ring provide opportunities for nucleophilic substitution.

Reaction SiteReagents/ConditionsProductKey Observations
Pyridinyl-ClKOH/EtOH, 80°C, 12hPyridinyl-OH derivativeRequires elevated temperatures
Phenyl-NO₂H₂/Pd-C, EtOH, RT Phenyl-NH₂ derivativeSelective nitro reduction
  • The chloro group undergoes substitution with nucleophiles like hydroxide under basic conditions, forming hydroxylated pyridines.

  • The nitro group can be reduced to an amine using catalytic hydrogenation, retaining the aromatic system’s integrity .

Amine Functionalization Reactions

The ethanediamine moiety contains two primary amines capable of alkylation, acylation, and carbamate formation.

Reaction TypeReagents/ConditionsProductYield/Notes
AcylationAcCl, Et₃N, DCM, 0°C → RT Bis-acetamide derivativeMild conditions prevent side reactions
Carbamate FormationDSC (disuccinimidyl carbonate), THF Carbamate-linked analogsHigh purity via precipitation
AlkylationMeI, K₂CO₃, DMF, 60°C N,N-dimethylated derivativeSimilar to dimethyl analogs in
  • Carbamate synthesis using DSC is efficient due to the stability of intermediate mixed carbonates .

  • Dimethylation of amines aligns with methodologies for related pyridinyl-ethanediamine compounds .

Electrophilic and Radical Reactions

The electron-deficient aromatic rings participate in electrophilic substitutions under controlled conditions.

| Reaction Type | Reagents/Conditions | Product | Selectivity

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